molecular formula C5H14N2O8P2 B12576711 N-(3-Amino-3,3-diphosphonopropyl)glycine CAS No. 184829-66-1

N-(3-Amino-3,3-diphosphonopropyl)glycine

Cat. No.: B12576711
CAS No.: 184829-66-1
M. Wt: 292.12 g/mol
InChI Key: CYVQNPSVZQTSSV-UHFFFAOYSA-N
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Description

N-(3-Amino-3,3-diphosphonopropyl)glycine is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and contains additional functional groups that make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-3,3-diphosphonopropyl)glycine typically involves the reaction of glycine with phosphonic acid derivatives under controlled conditions. One common method includes the use of glycine and phosphorous acid in the presence of a catalyst to facilitate the reaction. The reaction conditions often require a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-3,3-diphosphonopropyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted glycine compounds .

Scientific Research Applications

N-(3-Amino-3,3-diphosphonopropyl)glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-Amino-3,3-diphosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of glycine and phosphonic acids, such as N-(phosphonomethyl)glycine and N-(phosphonoethyl)glycine .

Uniqueness

N-(3-Amino-3,3-diphosphonopropyl)glycine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

184829-66-1

Molecular Formula

C5H14N2O8P2

Molecular Weight

292.12 g/mol

IUPAC Name

2-[(3-amino-3,3-diphosphonopropyl)amino]acetic acid

InChI

InChI=1S/C5H14N2O8P2/c6-5(16(10,11)12,17(13,14)15)1-2-7-3-4(8)9/h7H,1-3,6H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

CYVQNPSVZQTSSV-UHFFFAOYSA-N

Canonical SMILES

C(CNCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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